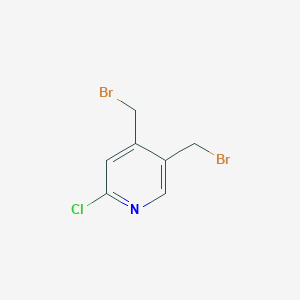

4,5-Bis(bromomethyl)-2-chloropyridine

Description

Properties

Molecular Formula |

C7H6Br2ClN |

|---|---|

Molecular Weight |

299.39 g/mol |

IUPAC Name |

4,5-bis(bromomethyl)-2-chloropyridine |

InChI |

InChI=1S/C7H6Br2ClN/c8-2-5-1-7(10)11-4-6(5)3-9/h1,4H,2-3H2 |

InChI Key |

MDPIZNQKGUYTAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Cl)CBr)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

The following section compares 4,5-bis(bromomethyl)-2-chloropyridine with structurally related compounds, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Comparisons

Table 1: Key Properties of Selected Analogs

| Compound Name | Structure/Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 4,5-Bis(bromomethyl)-2-chloropyridine | 2-Cl; 4,5-(CH₂Br)₂ | 313.39 | High reactivity via bromomethyl groups; Cl stabilizes ring electrophilicity |

| 4,4'-Bis(chloromethyl)-2,2'-bipyridine | Bipyridine core; 4,4'-(CH₂Cl)₂ | 309.15 | Bidentate ligand potential; lower leaving-group ability (Cl vs. Br) |

| 2-Chloro-5-bromopyrimidine | Pyrimidine core; 2-Cl; 5-Br | 207.43 | Dual N-heterocycle; Br/Cl enhance electrophilic substitution |

| 5-Bromo-2-chloro-4-methoxypyrimidine | Pyrimidine; 2-Cl; 4-OCH₃; 5-Br | 237.46 | Methoxy group increases solubility; Br/Cl direct substitution |

| 5-(Bromomethyl)-2-fluoropyridine | Pyridine; 2-F; 5-CH₂Br | 190.01 | F’s electronegativity deactivates ring; single bromomethyl group |

| 2-(4,5-Dibromopyridin-2-yl)acetic acid | Pyridine; 4,5-Br₂; 2-CH₂COOH | 309.93 | Carboxylic acid enables salt formation; Br atoms direct substitution |

Research Findings on Reactivity

- Alkylation and Substitution : Studies on 2-chloropyridine derivatives (e.g., ) demonstrate that bromomethyl groups undergo faster alkylation than chloromethyl analogs due to Br’s superior leaving-group ability. The 2-chloro substituent in the target compound further activates adjacent positions for electrophilic attack .

- Thermal Stability : Bromomethyl groups in 4,5-bis(bromomethyl)-2-chloropyridine exhibit lower thermal stability compared to methoxy or carboxylic acid-functionalized analogs, requiring storage at ≤0°C to prevent decomposition .

Preparation Methods

Yield and Challenges

-

Theoretical Yield : ~70–80% per bromination step, assuming similar efficiency to monobromination reactions.

-

Byproducts : Over-bromination or diastereomer formation if stereocenters exist.

-

Purification : Column chromatography with hexane/ethyl acetate (9:1) resolves unreacted starting material and byproducts.

Stepwise Bromination of Mono-Bromomethyl Intermediates

For laboratories lacking access to 2-chloro-4,5-dimethylpyridine, a stepwise approach using 4-(bromomethyl)-2-chloropyridine (CAS#: 83004-15-3) as an intermediate is feasible.

Synthesis of 4-(Bromomethyl)-2-chloropyridine

Second Bromination at Position 5

-

Substrate : 4-(Bromomethyl)-2-chloropyridine.

-

Methylation : Introduce a methyl group at position 5 via Friedel-Crafts alkylation (e.g., ).

-

Bromination : Repeat NBS/BPO protocol to yield 4,5-bis(bromomethyl)-2-chloropyridine.

Limitations

-

Low Overall Yield : ~40–50% due to multiple steps.

-

Regioselectivity : Competing bromination at other positions unless directing groups are present.

Halogen Exchange from Bis-Chloromethyl Precursors

A halogen-exchange strategy substitutes chlorine atoms in 2-chloro-4,5-bis(chloromethyl)pyridine with bromine using sodium bromide (NaBr) or hydrogen bromide (HBr).

Reaction Protocol

Key Observations

-

Efficiency : ~60–70% conversion, limited by solvent polarity and ion mobility.

-

Side Reactions : Partial hydrolysis to hydroxymethyl groups if moisture is present.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Radical Bromination | 2-Chloro-4,5-dimethylpyridine | 70–80 | Single-step, high efficiency | Precursor availability |

| Stepwise Bromination | 4-(Bromomethyl)-2-chloropyridine | 40–50 | Flexibility in intermediate isolation | Multi-step, lower overall yield |

| Halogen Exchange | Bis-chloromethyl derivative | 60–70 | Avoids radical conditions | Requires toxic solvents (DMF) |

| Diazotization | 2-Amino-4-chloropyridine | 50–60 | Scalable for industrial production | Complex purification steps |

Optimization Strategies

Solvent Selection

Temperature Control

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,5-Bis(bromomethyl)-2-chloropyridine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with pyridine derivatives as precursors, leveraging bromination and chlorination strategies. For example, use 2-chloropyridine as a starting material and apply radical bromination with N-bromosuccinimide (NBS) under controlled UV light. Optimize variables (temperature, solvent polarity, stoichiometry) via Design of Experiments (DoE) to maximize yield. Monitor intermediates using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) .

Q. How can researchers characterize the purity and structural integrity of 4,5-Bis(bromomethyl)-2-chloropyridine post-synthesis?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substitution patterns at the 4,5-bromomethyl and 2-chloro positions. Cross-validate with mass spectrometry (MS) for molecular ion peaks and Fourier-transform infrared spectroscopy (FTIR) to confirm C-Br and C-Cl bond vibrations. Quantitative purity analysis can be achieved via gas chromatography (GC) with flame ionization detection (FID) .

Q. What safety protocols are critical when handling brominated and chlorinated pyridine derivatives?

- Methodological Answer : Use fume hoods for all synthetic steps to mitigate inhalation risks. Wear nitrile gloves and chemical-resistant aprons due to the compound’s potential skin irritation. Store the compound in amber glass vials under inert gas (e.g., argon) to prevent degradation. Conduct stability studies under varying temperatures and humidity to establish safe storage conditions .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., elimination vs. substitution) influence the synthesis of 4,5-Bis(bromomethyl)-2-chloropyridine, and how can these be controlled?

- Methodological Answer : Competing pathways arise from steric hindrance and electronic effects. For instance, bromination at the 4-position may favor elimination if the base strength is excessive. Use computational chemistry tools (DFT calculations) to model transition states and predict regioselectivity. Experimentally, employ kinetic studies with in-situ monitoring (e.g., ReactIR) to identify dominant pathways .

Q. What strategies resolve contradictions in reported spectroscopic data for bromomethyl-substituted pyridines?

- Methodological Answer : Cross-reference data from multiple databases (e.g., CAS, Reaxys) and validate discrepancies using orthogonal techniques. For example, conflicting NMR shifts may arise from solvent effects or impurities; replicate experiments in deuterated solvents (DMSO-d₆ vs. CDCl₃) and compare with X-ray crystallography for unambiguous structural confirmation .

Q. How can computational modeling predict the reactivity of 4,5-Bis(bromomethyl)-2-chloropyridine in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Simulate Suzuki-Miyaura coupling scenarios with palladium catalysts to predict bond dissociation energies and activation barriers. Validate predictions experimentally via kinetic isotope effect (KIE) studies .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining reproducibility?

- Methodological Answer : Address exothermicity risks during bromination by implementing flow chemistry systems for heat dissipation. Use process analytical technology (PAT) to monitor real-time parameters (pH, temperature). Conduct robustness testing using Taguchi methods to identify critical process parameters (CPPs) and ensure batch-to-batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.